N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide

Description

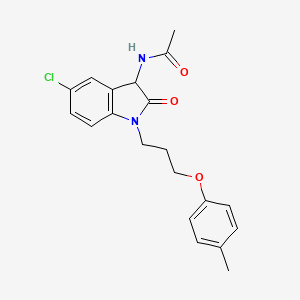

N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide is a synthetic indoline derivative characterized by a 2-oxoindoline core substituted with a chloro group at position 5, an acetamide moiety at position 3, and a 3-(p-tolyloxy)propyl chain at position 1 (Figure 1). The chloro substituent likely enhances electrophilic reactivity and influences binding interactions, while the p-tolyloxypropyl group may improve lipophilicity and membrane permeability. Though direct studies on this compound are absent in the provided evidence, its structural features align with pharmacologically active indoline derivatives .

Properties

IUPAC Name |

N-[5-chloro-1-[3-(4-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-13-4-7-16(8-5-13)26-11-3-10-23-18-9-6-15(21)12-17(18)19(20(23)25)22-14(2)24/h4-9,12,19H,3,10-11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELSOHBGARBYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Attachment of the p-Tolyloxypropyl Side Chain: This step involves the nucleophilic substitution reaction where the indole derivative reacts with 3-(p-tolyloxy)propyl bromide in the presence of a base like potassium carbonate.

Acetylation: Finally, the compound undergoes acetylation using acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems might be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the p-tolyloxypropyl side chain, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

Oxidation: Formation of N-oxide derivatives or hydroxylated products.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological studies due to its potential pharmacological activities. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Research has indicated its potential use in treating diseases such as cancer, inflammation, and microbial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2-Oxoindoline Derivatives

lists multiple 2-oxoindoline derivatives with modifications at positions 1, 3, and 3. Key comparisons include:

| Compound ID | Substituents (Position) | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|

| Target Compound | 5-Cl, 3-acetamide, 1-(3-(p-tolyloxy)propyl) | ~400 (estimated) | High lipophilicity, H-bond donor/acceptor |

| Compound 15 | 5-Me, 3-acetamide, 1-phenyl | ~310 | Methyl enhances stability; lower MW |

| Compound 2-T | 3-acetamide, 1-triazol-4-yl | ~350 | Polar triazole group; improved solubility |

| IK | 3-carboxylic acid | ~220 | Acidic group; potential for ionic interactions |

Key Findings :

Acetamide-Containing Bioactive Compounds

DDU86439 ()

- Structure: N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide.

- Activity: Inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 µM).

- Comparison: Unlike the target compound, DDU86439 features an indazole core and a dimethylaminopropyl chain. The fluorophenyl group may enhance target specificity, while the acetamide moiety is conserved, suggesting shared H-bonding interactions .

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide ()

Indoline-Based Autophagy Inhibitors ()

- Compound 54 : Features a sulfamoyl group and cyclopropanecarbonyl moiety linked to an indoline-acetamide scaffold.

- Activity : Targets autophagy pathways; structural complexity enhances selectivity.

- Comparison : The target compound lacks the sulfamoyl group but shares the indoline-acetamide backbone. The p-tolyloxypropyl chain may offer comparable bulk to the cyclopropanecarbonyl group in Compound 54 .

Chlorinated Aromatic Compounds ()

- 3-Chloro-N-phenyl-phthalimide : A chloro-substituted phthalimide used in polymer synthesis.

Biological Activity

N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features an indole structure, which is known for its diverse biological properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 343.82 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that indole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, the compound was shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. In vivo studies using xylene-induced ear swelling models showed that related indole derivatives significantly reduced inflammation, comparable to established anti-inflammatory drugs like diclofenac sodium. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : It interferes with the cell cycle, leading to G0/G1 phase arrest.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.

- Reduction of Inflammatory Mediators : Suppression of COX enzymes and other inflammatory pathways.

Study 1: Antitumor Efficacy

In a recent study, researchers evaluated the anticancer effects of this compound in vitro on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis through a mitochondrial pathway.

Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a significant reduction in paw swelling (p < 0.01), demonstrating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for synthesizing N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide, and how is purity ensured?

- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with indole derivatives. Key steps include alkylation of the indole nitrogen with 3-(p-tolyloxy)propyl groups, followed by chloro-substitution and acetylation. Solvents like dichloromethane or ethanol and catalysts such as triethylamine are critical for coupling reactions . Purity is ensured via analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by analyzing proton and carbon environments.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Provides detailed structural elucidation, including stereochemistry and substituent positioning .

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass and molecular formula .

- X-ray Crystallography : Resolves 3D molecular structure and crystallographic packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the final acetylation step?

- Methodological Answer :

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acetylation .

- Catalyst Use : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates acetyl group transfer .

- Reaction Monitoring : Use TLC or HPLC to track completion and adjust reaction time dynamically .

Q. How should researchers address contradictions in biological activity data across different assays?

- Methodological Answer :

- Cross-Validation : Repeat assays using orthogonal methods (e.g., cell viability vs. enzyme inhibition assays) .

- Compound Stability Testing : Assess degradation under assay conditions (pH, temperature) via LC-MS .

- Target Engagement Studies : Use molecular docking or surface plasmon resonance (SPR) to confirm binding to hypothesized targets (e.g., kinases or apoptosis regulators) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with targets (e.g., Bcl-2 or tubulin) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time to assess binding stability .

- Pharmacophore Modeling : Identify critical functional groups (e.g., p-tolyloxy or chloro-indole moieties) for activity .

Q. How does modifying the p-tolyloxypropyl group impact biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations (e.g., electron-withdrawing substituents on the aryl ring) and test against cancer cell lines .

- Lipophilicity Analysis : Measure logP values to correlate substituent hydrophobicity with membrane permeability .

- Enzyme Inhibition Assays : Compare IC50 values against targets like COX-2 or topoisomerases to identify optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.